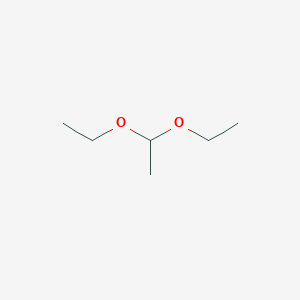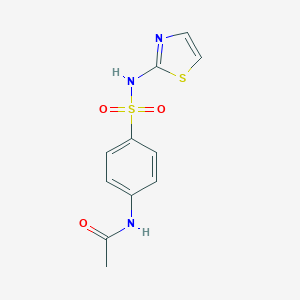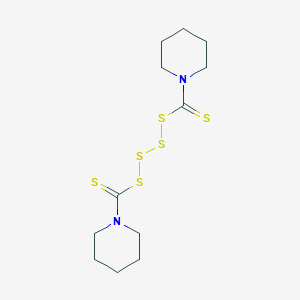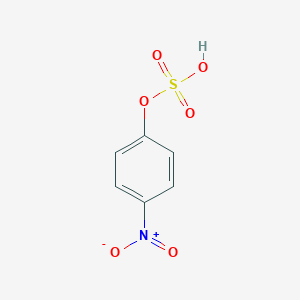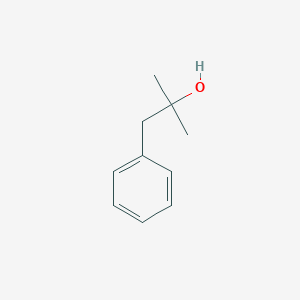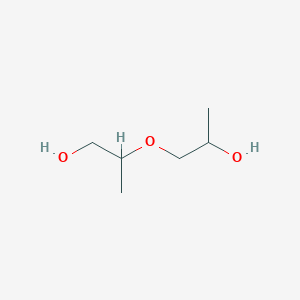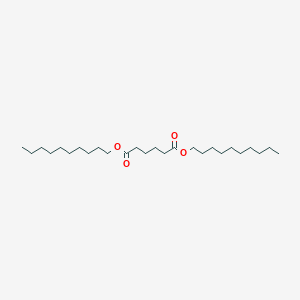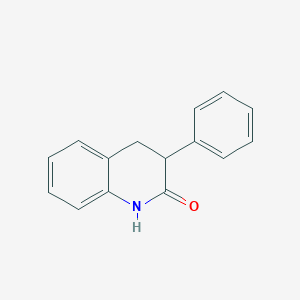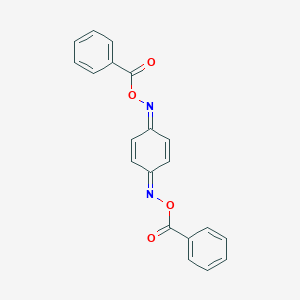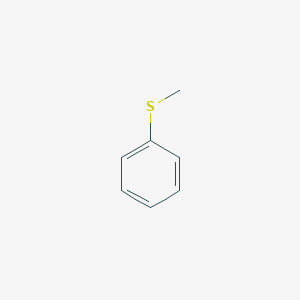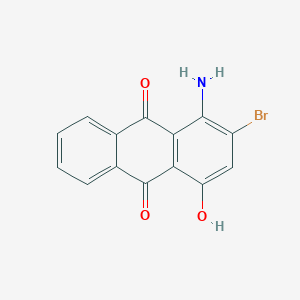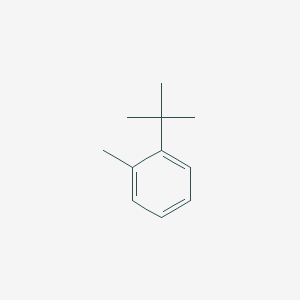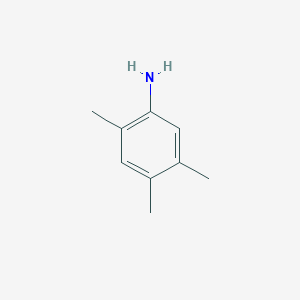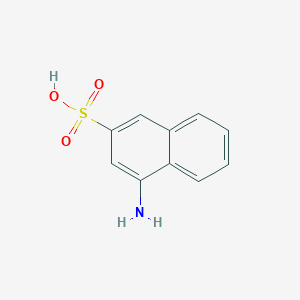
4-Aminonaphthalene-2-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminonaphthalene-2-sulphonic acid (4-ANSA) is an organic compound that belongs to the class of naphthalene sulfonic acids. It is widely used in the chemical industry as a pH indicator, dye, and as a reagent in the synthesis of other organic compounds. 4-ANSA has also been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 4-Aminonaphthalene-2-sulphonic acid is based on its ability to undergo reversible protonation and deprotonation reactions. The sulfonic acid group of 4-Aminonaphthalene-2-sulphonic acid can act as a proton donor or acceptor depending on the pH of the surrounding environment. This property makes it an excellent pH indicator and a useful tool for studying pH-dependent biological processes.
生化和生理效应
4-Aminonaphthalene-2-sulphonic acid has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is non-carcinogenic and does not cause mutations in DNA. However, it should be handled with care as it can cause skin and eye irritation.
实验室实验的优点和局限性
The advantages of using 4-Aminonaphthalene-2-sulphonic acid in lab experiments include its high sensitivity to pH changes, its low toxicity, and its ease of use. However, its limitations include its limited solubility in water and its susceptibility to photobleaching.
未来方向
There are several future directions for the use of 4-Aminonaphthalene-2-sulphonic acid in scientific research. One potential application is in the development of new pH-sensitive imaging probes for use in live-cell imaging. Another potential application is in the development of new biosensors for the detection of pH changes in biological systems. Additionally, 4-Aminonaphthalene-2-sulphonic acid could be used as a tool for studying the pH-dependent mechanisms of drug action.
合成方法
The synthesis of 4-Aminonaphthalene-2-sulphonic acid involves the reaction of 2-naphthol with sulfuric acid and nitric acid to form 2-naphthol-6,8-disulfonic acid. This intermediate is then reduced with sodium sulfite to form 4-Aminonaphthalene-2-sulphonic acid. The yield of this process can be improved by optimizing the reaction conditions.
科学研究应用
4-Aminonaphthalene-2-sulphonic acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions and to monitor the pH changes in biological systems. It has also been used as a chromophore to study the binding of small molecules to proteins and to monitor enzyme activity.
属性
CAS 编号 |
134-54-3 |
|---|---|
产品名称 |
4-Aminonaphthalene-2-sulphonic acid |
分子式 |
C10H9NO3S |
分子量 |
223.25 g/mol |
IUPAC 名称 |
4-aminonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2,(H,12,13,14) |
InChI 键 |
HXXMONHYPKNZHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |
其他 CAS 编号 |
134-54-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)
